molecular formula C25H27N3O7S2 B5126428 N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Katalognummer B5126428
Molekulargewicht: 545.6 g/mol
InChI-Schlüssel: NVZQJBAWAHTFNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors have been extensively studied for their role in the treatment of various diseases, including diabetes, cancer, and inflammatory disorders.

Wirkmechanismus

DPPIV inhibitors work by inhibiting the activity of DPPIV, which is responsible for the degradation of incretin hormones. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control. In addition, DPPIV inhibitors have been shown to modulate the immune response and reduce inflammation, which may contribute to their anti-cancer effects.
Biochemical and Physiological Effects:
DPPIV inhibitors have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. These compounds have also been shown to reduce inflammation and modulate the immune response, which may contribute to their anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

DPPIV inhibitors are widely used in laboratory experiments due to their ability to inhibit DPPIV activity. However, these compounds may have off-target effects, and their use may lead to unintended consequences. In addition, the synthesis of DPPIV inhibitors can be challenging, and the cost of these compounds may limit their use in certain experiments.

Zukünftige Richtungen

Future research on DPPIV inhibitors should focus on identifying new compounds with improved efficacy and reduced off-target effects. In addition, researchers should investigate the potential of DPPIV inhibitors for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers should explore the use of DPPIV inhibitors in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes.

Synthesemethoden

The synthesis of DPPIV inhibitors involves the reaction of 1,4-bis(chlorosulfonyl)butane with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-1,4-bis(chlorosulfonyl)-2-butene-1-amine. This intermediate is then reacted with piperazine to form N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.

Wissenschaftliche Forschungsanwendungen

DPPIV inhibitors have been extensively studied for their role in the treatment of diabetes. These compounds inhibit the activity of dipeptidyl peptidase IV (DPPIV), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and their degradation by DPPIV results in decreased insulin secretion. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
DPPIV inhibitors have also been studied for their role in cancer treatment. These compounds have been shown to inhibit tumor growth and metastasis by modulating the immune response and reducing inflammation.

Eigenschaften

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-34-19-13-14-22(24(17-19)35-2)26-25(29)23-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(23)37(32,33)21-11-7-4-8-12-21/h3-14,17,23H,15-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZQJBAWAHTFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.